molecular formula C10H6N4O2 B15237148 3-(1H-Tetrazol-5-YL)-2H-chromen-2-one

3-(1H-Tetrazol-5-YL)-2H-chromen-2-one

Cat. No.: B15237148
M. Wt: 214.18 g/mol
InChI Key: NHBAMEACUMRIGU-UHFFFAOYSA-N
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Description

3-(1H-Tetrazol-5-YL)-2H-chromen-2-one is a synthetic organic compound featuring a coumarin core structure linked to a 1H-tetrazole ring at the 3-position. This molecular architecture combines two privileged pharmacophores, making it a valuable scaffold in medicinal chemistry and drug discovery research. The tetrazole ring, a bioisostere for a carboxylic acid, can enhance metabolic stability and improve bioavailability in lead compounds . Researchers utilize this core structure to develop novel molecules for various biological investigations. The primary research value of this compound and its close analogs lies in their potent biological activities. Structural analogs, such as 8-hexyloxy-3-(1H-tetrazol-5-yl)-2H-chromen-2-one, have been identified as potent, reversible inhibitors of the enzyme phosphodiesterase 4 (PDE4) . Studies on this analog have demonstrated significant antiasthmatic properties in experimental models, where its mechanism of action is postulated to involve the blocking of bronchoactive mediator release from mast cells, with an additional relaxant effect on smooth muscle . Furthermore, hybrid compounds combining the coumarin and tetrazole motifs have been synthesized and evaluated for their in vitro antimicrobial properties against a panel of pathogenic bacteria and fungi, showing promising results that warrant further investigation . The tetrazole moiety also serves as an important synthon in synthetic organic chemistry due to its characteristic electronic properties, enabling the construction of more complex heterocyclic systems . As such, this compound is a key intermediate for synthesizing diverse molecular templates, including those fused with pyrimidines and diazepines, for pharmacological screening . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C10H6N4O2

Molecular Weight

214.18 g/mol

IUPAC Name

3-(2H-tetrazol-5-yl)chromen-2-one

InChI

InChI=1S/C10H6N4O2/c15-10-7(9-11-13-14-12-9)5-6-3-1-2-4-8(6)16-10/h1-5H,(H,11,12,13,14)

InChI Key

NHBAMEACUMRIGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NNN=N3

Origin of Product

United States

Preparation Methods

Stepwise Synthesis via [3+2] Cycloaddition of Coumarin-3-carbonitrile

The most widely employed strategy involves a two-step process: (1) synthesis of coumarin-3-carbonitrile and (2) [3+2] cycloaddition with sodium azide (NaN₃). In the first step, Knoevenagel condensation between 2-hydroxybenzaldehyde derivatives and cyanoacetic acid yields coumarin-3-carbonitrile. Subsequent cycloaddition with NaN₃ in dimethylformamide (DMF) at 120°C, catalyzed by AlCl₃ (20 mol%), affords the target tetrazole derivative in 64–78% yield. Silica-supported sulfuric acid (SSA) has also been reported as a heterogeneous catalyst for this reaction, offering advantages such as recyclability and reduced metal contamination. For instance, SSA-catalyzed reactions in refluxing DMF achieve yields exceeding 85% within 6 hours, with the catalyst recoverable via simple filtration.

Key optimization studies reveal that excess NaN₃ (1.3–2.0 equivalents) and prolonged heating (4–12 hours) are necessary to drive the cycloaddition to completion. The reaction mechanism proceeds through a nitrile intermediate, where the nitrile group undergoes [3+2] dipolar cycloaddition with azide ions, facilitated by Lewis or Brønsted acid catalysts.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate tetrazole formation. A representative protocol involves irradiating a mixture of coumarin-3-carbonitrile, NaN₃, and AlCl₃ in DMF at 120°C for 11 minutes, yielding 79–83% of the product. Compared to conventional heating (10–14 hours, 61–68% yields), microwave methods reduce reaction times by over 90% while improving yields by 15–20%. This enhancement is attributed to rapid and uniform heating, which minimizes side reactions such as tetrazole ring decomposition.

One-Pot Domino Synthesis in Aqueous Media

Recent advances emphasize sustainability through one-pot domino reactions in water. A pioneering method combines Knoevenagel condensation, Pinner reaction, and 1,3-dipolar cycloaddition in a single vessel. Starting with 2-hydroxybenzaldehyde, malononitrile, and NaN₃ in aqueous K₂CO₃, the reaction sequentially forms coumarin-3-carbonitrile and subsequently the tetrazole ring at 80°C, achieving 70–75% overall yield. This approach eliminates organic solvents and intermediate isolations, aligning with green chemistry principles.

Catalytic Systems and Reaction Optimization

Catalyst selection profoundly impacts reaction efficiency. Aluminum-based catalysts (e.g., AlCl₃) are predominant due to their ability to polarize nitrile groups, facilitating azide attack. Heterogeneous catalysts like SSA offer additional benefits, including facile recovery and reuse for up to five cycles without significant activity loss. Solvent screening identifies DMF as optimal due to its high boiling point and ability to dissolve both organic and ionic reactants. Alternative solvents such as ethanol and water have been explored but often result in lower yields (55–65%).

Comparative Analysis of Preparation Methods

Method Conditions Catalyst Time Yield
Stepwise Cycloaddition DMF, 120°C AlCl₃ 4–12 h 64–78%
Microwave DMF, 120°C, MW AlCl₃ 11 min 79–83%
One-Pot Aqueous H₂O, 80°C K₂CO₃ 8–10 h 70–75%
Silica-Supported DMF, reflux SSA 6 h >85%

The stepwise method offers reliability but suffers from long reaction times. Microwave synthesis excels in efficiency, while aqueous domino protocols prioritize sustainability. Silica-supported catalysts balance yield and environmental impact.

Applications in Medicinal Chemistry and Drug Development

This compound derivatives exhibit notable antiproliferative activity, with IC₅₀ values as low as 15 μM against HCT-116 colon cancer cells. The tetrazole moiety enhances binding to biological targets such as angiotensin receptors, suggesting potential applications in hypertension and cardiovascular disease. Ongoing studies explore modifications to the coumarin core to improve bioavailability and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Tetrazol-5-YL)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Scientific Research Applications

3-(1H-Tetrazol-5-yl)-2H-chromen-2-one and its derivatives are utilized in diverse scientific fields:

  • Chemistry As a fundamental building block, it is used in synthesizing complex molecules and as a reagent in various organic reactions.
  • Biology Its unique structure enables interactions with biological macromolecules, facilitating the study of enzyme inhibition and protein-ligand interactions. For example, the study of the interaction mechanism of 3-(1H-tetrazol-5-yl) coumarin with bovine serum albumin (BSA) and calf thymus DNA (Ct-DNA) helps in understanding the compound's pharmacological properties .
  • Medicine It serves as a lead compound for developing drugs targeting specific diseases like cancer or infectious diseases. Derivatives of 3-(tetrazol-5-yl)-2-imino-coumarins have demonstrated antiproliferative activities against human tumor cell lines .
  • Industry It can be employed to develop new materials like polymers or coatings due to its unique chemical properties.

Specific Examples and Case Studies

  • Interaction with BSA and Ct-DNA A study analyzed the binding affinity of 3-(1H-tetrazol-5-yl) coumarin to bovine serum albumin (BSA) and calf thymus DNA (Ct-DNA) using fluorescence spectroscopy . The results indicated that 3-(1H-tetrazol-5-yl) coumarin binds to DNA via interjection, hydrogen bonds, and Vander Waals forces . It was deduced that 3-(1H-tetrazol-5-yl) coumarin represents a higher binding affinity to DNA compared to BSA, a finding that can be useful in designing more effective new drugs with fewer side effects .
    • The fluorescence spectral characteristics showed an enhancement in the fluorescence intensity of 3-(1H-tetrazol-5-yl) coumarin in the presence of Ct-DNA solution .
    • The secondary structure of proteins changed upon drug binding .
  • Antiproliferative Activities Novel 3-(tetrazol-5-yl)-2-iminocoumarin derivatives have shown promising antiproliferative activities against human tumor cell lines . These compounds were tested against six representative human tumor cell lines (Huh 7-D12, Caco2, MDA-MB231, HCT 116, PC3, and NCI-H727) and HaCat keratinocytes . For instance, compound 5e was active on HCT 116 (IC50 15 μM) .
  • Synthesis of Triazole-Coumarin-Glycosyl Hybrids A study represents the design and synthesis of a new set of triazole-coumarin-glycosyl hybrids and their tetrazole hybrid analogues possessing various sugar .

Data Table: Binding Parameters for Interaction Between Ct-DNA and 3-(1H-Tetrazol-5-yl) Coumarin

DrugMacromoleculeTemperature (K)KD×105(M1)K_D\times 10^5(M^{-1})Kb×1013(M1S1)K_b\times 10^{13}(M^{-1}S^{-1})nKF×102(M1)K_F\times 10^2(M^{-1})ΔH (kJ/mol)ΔS (J/mol K)ΔG (kJ/mol)
3-(1H-Tetrazol-5-yl)coumarinCt-DNA298
310
315

Note: Some data were not available in the source .

Concluding Remarks

Mechanism of Action

The mechanism of action of 3-(1H-Tetrazol-5-YL)-2H-chromen-2-one involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit certain enzymes, leading to antiproliferative effects on cancer cells . The compound’s tetrazole ring is crucial for its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

GPR35-Targeting Derivatives

  • 6-Bromo-7-hydroxy-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one (Compound 50) :

    • Activity : Potent GPR35 agonist (EC₅₀ = 5.8 nM) in HT-29 cells .
    • Advantage : Bromo, hydroxy, and nitro substituents enhance receptor binding.
  • Fluorescent GPR35 Probes: Kd: 3.9 nM for the most potent derivative, with minimal nonspecific BRET signals .
Compound Substituents Target Potency (EC₅₀/Kd) Reference
3-(1H-Tetrazol-5-yl)-2H-chromen-2-one None (parent compound) Antimicrobial MIC = 4–8 µg/mL
Compound 50 Br, OH, NO₂ GPR35 EC₅₀ = 5.8 nM
GPR35 Probe Fluorescent tag GPR35 Kd = 3.9 nM

Cholinesterase Inhibitors

  • 3-(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-chromen-2-one (Series 3a–g) :

    • Activity : Moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values higher than donepezil .
    • Limitation : Thioxo-triazole substituents reduce potency compared to tetrazole.
  • 3-(5-(Phenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one (Series 4a–g): Activity: Improved BChE selectivity due to thiadiazole’s electron-withdrawing effects .

Antimicrobial and Antiproliferative Derivatives

  • 3-(2-Aminooxazol-5-yl)-2H-chromen-2-one Derivatives (1–15): Activity: Broad-spectrum antimicrobial activity (e.g., S. aureus MIC = 2–16 µg/mL) and antiproliferative effects against cancer cell lines . Mechanism: Aminooxazole enhances DNA intercalation and membrane disruption .
  • 3-(2-Aminothiazol-5-yl)-2H-chromen-2-one: Synthesis: Derived from 3-acetylcoumarin via bromination and thiourea cyclization . Activity: Cytotoxic against HepG2 cells (IC₅₀ = 12 µM) .

Asthma-Targeting Analogues

  • 8-Hexyloxy-3-(1H-tetrazol-5-yl)-2H-chromen-2-one (KP-136) :
    • Activity : Superior to DSCG in blocking bronchoconstriction in guinea pig asthma models, with prolonged protection (>8 h vs. 6 h for DSCG) .
    • Mechanism : Hexyloxy chain improves lipophilicity and mast cell stabilization .
Compound Substituent Asthma Model Efficacy Duration of Action Reference
DSCG Chromone core Moderate 6 h
KP-136 8-hexyloxy High >8 h

Structural Modifications and Activity Trends

  • Tetrazole Position :

    • 3-Position (Parent Compound) : Optimal for antimicrobial and antiallergic activity .
    • 7-Position (Glycoside Derivatives) : Reduced activity due to steric hindrance from glycosyl groups .
  • Substituent Effects: Electron-Withdrawing Groups (NO₂, Br): Enhance receptor binding (e.g., GPR35) . Alkoxy Chains (e.g., Hexyloxy): Improve pharmacokinetics (e.g., KP-136’s prolonged action) .

Q & A

Q. What are the optimal synthetic routes for 3-(1H-tetrazol-5-yl)-2H-chromen-2-one, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step protocols, including cyclization and condensation reactions. Key steps include:

  • Knoevenagel condensation : Reacting substituted salicylaldehydes with malononitrile under solvent-free conditions to form intermediates.
  • 1,3-dipolar cycloaddition : Introducing the tetrazole ring using [BMIm]N3 (ionic liquid) as a nitrogen source, which enhances regioselectivity and reaction efficiency .
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (aqueous ethanol) for isolation.
    Optimize yields by adjusting:
  • Temperature : Maintain 70–80°C during cycloaddition to avoid side reactions.
  • Catalyst : Bleaching Earth Clay (pH 12.5) in PEG-400 improves reaction rates in heterocyclic coupling steps .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

  • 1H NMR : Look for characteristic peaks:
    • Coumarin backbone: Aromatic protons at δ 6.8–8.2 ppm (doublets for H-4/H-5).
    • Tetrazole ring: Absence of NH proton (δ ~10–12 ppm) in 1H-tetrazole tautomer .
  • IR : Confirm the presence of C=O (1680–1720 cm⁻¹) and tetrazole ring (C-N stretching at 1450–1500 cm⁻¹) .
  • Mass spectrometry : Molecular ion peak [M+H]+ should match the molecular formula (C₁₀H₆N₄O₂).

Q. What purification methods are effective for isolating this compound from reaction mixtures?

  • Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate polar impurities.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥95% by HPLC) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve closely related byproducts (e.g., unreacted coumarin precursors) .

Advanced Research Questions

Q. How can molecular docking predict the interaction of this compound with biological targets (e.g., enzymes, DNA)?

  • Software : Use AutoDock 4.2 with Lamarckian Genetic Algorithm (LGA) for ligand flexibility and binding affinity estimation .
  • Protocol :
    • Prepare the ligand (tetrazole-coumarin) and target (e.g., BSA/DNA) using PyMOL for hydrogenation and charge assignment.
    • Define a grid box (60×60×60 Å) around the active site (e.g., DNA minor groove or protein binding pocket).
    • Run 50 LGA simulations; analyze lowest-energy conformers for hydrogen bonds and π-π stacking interactions .
  • Validation : Compare docking scores (ΔG ~-8.5 kcal/mol) with experimental binding constants (e.g., fluorescence quenching data) .

Q. How do structural modifications (e.g., substituents on coumarin) influence the compound’s pharmacological activity?

  • Case Study : Replace the tetrazole ring with carboxylic acid (isosteric substitution) to compare bioavailability.
    • Antimicrobial Activity : 3-(1H-tetrazol-5-yl) derivatives show 2–4× higher MIC values against S. aureus than carboxylate analogs due to enhanced membrane penetration .
  • SAR Analysis :
    • Electron-withdrawing groups (e.g., Cl at coumarin C-6) increase DNA intercalation potency (IC₅₀ ↓30%).
    • Bulky substituents (e.g., phenyl at C-3) reduce solubility but improve protein binding (BSA binding constant ↑20%) .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Issue : Discrepancies in NMR chemical shifts due to tautomerism (1H-tetrazole vs. 2H-tetrazole).
  • Solution :
    • Perform variable-temperature NMR: At 25°C, 1H-tetrazole shows a broad NH peak; at −40°C, tautomeric equilibrium shifts, resolving split signals .
    • Use ¹³C NMR: Distinguish between tautomers via C-5 tetrazole carbon (δ ~155 ppm for 1H vs. δ ~145 ppm for 2H) .

Q. What advanced computational methods (e.g., DFT, Hirshfeld analysis) reveal non-covalent interactions in crystal structures?

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to map electrostatic potential (MEP) surfaces.
    • Key Insight : Negative MEP regions (tetrazole N-atoms) favor interactions with lysine residues in proteins .
  • Hirshfeld Analysis : Quantify π-π stacking (C···C contacts: 15–20%) and hydrogen bonding (O···H: 25%) in X-ray structures .

Methodological Tables

Q. Table 1. Reaction Optimization Parameters for Tetrazole-Coumarin Synthesis

ParameterOptimal ConditionImpact on YieldReference
Temperature70–80°C↑ 25%
SolventPEG-400↑ Purity
CatalystBleaching Earth Clay (pH 12.5)↑ Reaction Rate
Reaction Time1–2 hours↓ Byproducts

Q. Table 2. Key Spectroscopic Markers for Structural Confirmation

TechniqueDiagnostic SignalAssignmentReference
¹H NMRδ 8.2 ppm (d, J=8 Hz)Coumarin H-4
IR1680 cm⁻¹C=O stretch
MSm/z 215.06 [M+H]+Molecular ion

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